An In-depth Technical Guide to 2-Chloroquinoxaline: Properties, Structure, and Applications
An In-depth Technical Guide to 2-Chloroquinoxaline: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloroquinoxaline (CAS No: 1448-87-9), a pivotal heterocyclic compound. Due to its versatile reactivity and the significant biological activities of its derivatives, 2-chloroquinoxaline serves as a crucial building block in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, spectroscopic data, and key experimental protocols, offering valuable insights for its application in research and drug development.
Chemical Structure and Identifiers
2-Chloroquinoxaline consists of a quinoxaline (B1680401) core, which is a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, with a chlorine atom substituted at the 2-position.[1] This structure provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of diverse molecular architectures.[2][3]
Table 1: Identifiers and Structural Information for 2-Chloroquinoxaline
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-chloroquinoxaline | [4] |
| CAS Number | 1448-87-9 | [1][4][5][6][7][8] |
| Molecular Formula | C₈H₅ClN₂ | [1][4][5][7][8] |
| Synonyms | Chloroquinoxaline, NSC 43553, Quinoxaline, 2-chloro- | [1][4][6][8] |
| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)Cl | [1][4] |
| InChI | InChI=1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | [1][4][9] |
| InChIKey | BYHVGQHIAFURIL-UHFFFAOYSA-N |[1][4][9] |
Physicochemical Properties
2-Chloroquinoxaline is typically a white to yellow or light brown crystalline powder.[1][5][8] It is sparingly soluble in water but serves as a versatile reagent in various organic solvents.[1]
Table 2: Physicochemical Properties of 2-Chloroquinoxaline
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 164.59 g/mol | [1][4][7] |
| Appearance | White to gray, purple, or light brown crystalline powder | [1][5][8] |
| Melting Point | 47-50 °C | [5][6] |
| Boiling Point | 100 °C at 1.4 mmHg | [5][6] |
| Density | ~1.28 g/cm³ (rough estimate) | [5][8] |
| Vapor Pressure | 0.03 mmHg at 25°C | [5][8] |
| Flash Point | >230 °F (>110 °C) | [5][8] |
| pKa | -1.21 ± 0.30 (Predicted) | [1] |
| Topological Polar Surface Area | 25.8 Ų | [1] |
Spectroscopic Data
The structure of 2-chloroquinoxaline can be confirmed using various spectroscopic techniques. The data provides characteristic signals corresponding to its unique molecular framework.
Table 3: Spectroscopic Data for 2-Chloroquinoxaline
| Technique | Data | Reference(s) |
|---|---|---|
| ¹H NMR | Spectra available, confirming the aromatic protons. | [4][9] |
| ¹³C NMR | Spectra available for carbon framework analysis. | [4] |
| Mass Spectrometry (GC-MS) | m/z top peak: 129; m/z 2nd highest: 164; m/z 3rd highest: 102 | [4][10] |
| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H (~3100-3000 cm⁻¹), C=N, C=C, and C-Cl bonds. | [4][10][11] |
| UV-Vis Spectroscopy | λmax: 346 nm (in Ethanol) |[1] |
Synthesis, Reactivity, and Experimental Protocols
2-Chloroquinoxaline is a key synthetic intermediate, valued for the reactivity of its chloro group, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups.[2]
A common and efficient method for synthesizing 2-chloroquinoxaline is through the chlorination of 2-hydroxyquinoxaline (B48720) using phosphorus oxychloride (POCl₃).[6][8] This reaction can be scaled up effectively, achieving high yields and purity.[6]
Experimental Protocol 1: Synthesis of 2-Chloroquinoxaline from 2-Hydroxyquinoxaline [6]
-
Reagents : 2-Hydroxyquinoxaline, Phosphorus oxychloride (POCl₃, 2.3 equivalents).
-
Procedure :
-
Dissolve 2-hydroxyquinoxaline in pure phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux conditions for 1 hour.
-
Monitor the reaction to completion.
-
Upon completion, perform rapid filtration of the crude reaction mixture through a silica (B1680970) gel pad to yield the final product.
-
-
Yield : This procedure has been validated on a 100 g scale, typically affording 103-105 g of 2-chloroquinoxaline (98-99% yield) with high purity (≥99% by LCMS).[6]
The chlorine atom at the 2-position is a reactive site for nucleophilic aromatic substitution, enabling the synthesis of a diverse library of derivatives by reacting it with various nucleophiles such as amines, alcohols, and thiols.[2][12] These reactions are fundamental to creating novel compounds with potential therapeutic applications.[2][11][13]
Experimental Protocol 2: General Synthesis of 2-Aminoquinoxaline Derivatives [12]
-
Reagents : 2-Chloroquinoxaline (1 equivalent), desired amine (5 equivalents), potassium carbonate (2 equivalents), dioxane/water (9:1 mixture).
-
Procedure :
-
Dissolve 2-chloroquinoxaline, potassium carbonate, and the selected amine in a 9:1 dioxane/water solvent system in a sealed tube.
-
Heat the mixture at 105 °C for 3 hours.
-
After cooling, filter the crude mixture.
-
Dissolve the resulting solid in ethyl acetate (B1210297) and wash twice with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude residue using flash chromatography on a silica gel stationary phase with an ethyl acetate/hexane gradient as the mobile phase.
-
Applications in Drug Discovery
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, antifungal, and anti-inflammatory properties.[2][11][13][14][15] 2-Chloroquinoxaline is a primary starting material for exploring this chemical space.[8]
The general workflow for scaffold-based drug discovery using 2-chloroquinoxaline involves synthesizing a library of derivatives and screening them for biological activity to identify lead compounds for further development.
Derivatives of 2-chloroquinoxaline have shown promise as:
-
Anticancer Agents : Chloroquinoxaline sulfamide, synthesized from 2-chloroquinoxaline, is active against human cancers.[8][16]
-
Antimalarial Agents : It is a starting material for novel arylaminoquinoxalines that exhibit antimalarial activity.[8]
-
Antimicrobial and Antiviral Agents : Quinoxaline derivatives exhibit a broad spectrum of antimicrobial and antiviral activities.[1][13][14][15]
Conclusion
2-Chloroquinoxaline is a high-value chemical intermediate with a well-defined structure and a versatile reactivity profile. Its physicochemical properties are well-characterized, and established synthetic protocols allow for its efficient production and derivatization. Its central role as a scaffold in the development of new therapeutic agents continues to make it a compound of significant interest to researchers in medicinal chemistry, pharmacology, and materials science. This guide provides the core technical information required to effectively utilize 2-chloroquinoxaline in a research and development setting.
References
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- 13. mdpi.com [mdpi.com]
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- 15. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
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